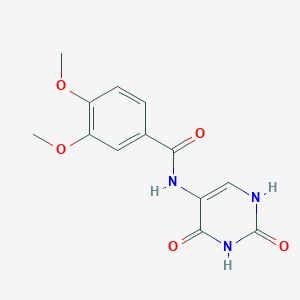

![molecular formula C15H20N4O3 B5567709 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions. For example, 2-Aryl- and 2-alkenyl-1,3,4-oxadiazoles can be efficiently synthesized in high yields by treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides, respectively, in the presence of copper (II) oxide nanoparticles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For oxadiazoles, these properties can vary widely depending on the substituents on the oxadiazole ring .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity A study by Song et al. (2017) investigated the synthesis and antibacterial activity of 1,3,4-oxadiazole thioether derivatives, which share a structural motif with the compound . These derivatives showed promising antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae, a pathogen that affects rice plants. The compound with the best inhibitory effect demonstrated superior activity compared to a commercial agent, indicating the potential of such structures in developing new antibacterial agents Song et al., 2017.

Synthesis of Novel Heterocyclic Compounds Kumar and Mashelker (2007) focused on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety. These compounds are expected to exhibit hypertensive activity, highlighting the versatility of the oxadiazole ring in contributing to diverse biological activities. The synthesis approach and the anticipated biological effects underline the importance of such compounds in medicinal chemistry Kumar & Mashelker, 2007.

Anticancer and Anti-inflammatory Applications Research by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. These compounds, including structures related to the compound , showed significant cytotoxic effects against cancer cell lines and potential as anti-inflammatory agents. This study provides insight into the therapeutic applications of such compounds in cancer and inflammation Rahmouni et al., 2016.

Antitumor Agents Nassar et al. (2015) developed an efficient method to obtain various pyrazolo[3,4-d]pyrimidine derivatives, which showed significant effects in mouse tumor model cancer cell lines. The study highlights the potential of these compounds, related to the structure of interest, as antitumor agents, providing a foundation for further exploration in cancer therapy Nassar et al., 2015.

Mécanisme D'action

While the specific mechanism of action for “N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is not available, oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor activities.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, one oxadiazole compound, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Orientations Futures

Oxadiazoles have shown potential in a wide range of applications, and future research may focus on exploring these possibilities further. For example, they have been identified as potential high-energy molecules, and their derivatives have shown favorable oxygen balance and positive heat of formations . Additionally, they have been used in drug discovery due to their high therapeutic values .

Propriétés

IUPAC Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-5-12-17-18-13(22-12)8-19(6-2)15(21)11-7-9(3)10(4)16-14(11)20/h7H,5-6,8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKUMIGRFJIBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN(CC)C(=O)C2=CC(=C(NC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)